Lyn-IN-1 Demonstrates Potent Dual Bcr-Abl/Lyn Inhibition Comparable to Bafetinib in Cell-Free Kinase Assays
Lyn-IN-1 exhibits potent dual inhibition of Bcr-Abl and Lyn kinases, with IC50 values of 5.8 nM and 19 nM, respectively, in cell-free kinase activity assays . These values are identical to those reported for its parent compound Bafetinib (INNO-406/NS-187), confirming equivalent in vitro potency . In comparative terms, Lyn-IN-1 is 25- to 55-fold more potent than the first-generation Bcr-Abl inhibitor Imatinib against wild-type Bcr-Abl in vitro, and ≥10-fold more potent in vivo [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Bcr-Abl IC50 = 5.8 nM; Lyn IC50 = 19 nM |
| Comparator Or Baseline | Bafetinib: Bcr-Abl IC50 = 5.8 nM, Lyn IC50 = 19 nM; Imatinib: Bcr-Abl IC50 = 145–319 nM (calculated from 25- to 55-fold potency difference) |
| Quantified Difference | Lyn-IN-1 is equipotent to Bafetinib; 25- to 55-fold more potent than Imatinib against Bcr-Abl in vitro |
| Conditions | Cell-free kinase activity assay using recombinant Bcr-Abl and Lyn kinases; Bcr-Abl kinase assays performed using SignaTECT protein tyrosine kinase assay system with 250 μM peptide substrate and 20 μM ATP [1] |
Why This Matters
This establishes Lyn-IN-1 as a functionally equivalent analog to Bafetinib for in vitro kinase inhibition studies, enabling researchers to access the same potency profile with potential supply chain or cost advantages.
- [1] Kimura S, Naito H, Segawa H, et al. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood. 2005;106(12):3948-3954. View Source
